2-ethenylazetidine hydrochloride
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Overview
Description
2-Ethenylazetidine hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification processes to obtain the hydrochloride salt. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
2-Ethenylazetidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethenylazetidine hydrochloride involves its interaction with molecular targets through its reactive ethenyl group and strained ring structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological molecules. These interactions can modulate biological pathways and enzyme activities, contributing to its effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
2-Ethenylazetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
2763758-75-2 |
---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.6 |
Purity |
95 |
Origin of Product |
United States |
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